

Technetium Tc-99m disofenin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disofenin*

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An In-depth Technical Guide to Technetium Tc-99m Disofenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental considerations for Technetium Tc-99m **disofenin**, a radiopharmaceutical agent widely used for hepatobiliary imaging.

Chemical Structure and Core Identity

Technetium Tc-99m **disofenin** is a diagnostic radiopharmaceutical agent.^{[1][2]} The core components are the metastable isotope Technetium-99m (99mTc) and the chelating agent **disofenin**, which is a derivative of iminodiacetic acid.^{[1][2][3]} The **disofenin** ligand itself has no known pharmacological action at the administered doses.^{[1][3]} It is prepared from a sterile, non-pyrogenic, lyophilized kit containing **disofenin** and a reducing agent, stannous chloride.^[3] While the structure of the **disofenin** ligand is well-defined, the precise molecular structure of the final technetium-**disofenin** complex is currently unknown.^[3]

The chemical formula for the complex is C₁₈H₂₆N₂O₅Tc.^{[1][4]}

Chemical Identity of **Disofenin** Ligand:

- IUPAC Name: 2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99[1]
- Molecular Formula (Ligand only): C18H26N2O5[4]

Physicochemical and Radiochemical Properties

The properties of Technetium Tc-99m **disofenin** are summarized below. These tables provide essential data for researchers and professionals working with this agent.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C18H26N2O5Tc	[1][4]
Average Molecular Weight	449.32 g/mol	[2][4]
Monoisotopic Molecular Weight	449.090426499 Da	[2]
Water Solubility (Predicted)	0.0463 mg/mL	[2]
logP (Predicted)	0.13 - 1.01	[2]
pKa (Strongest Acidic)	3.11	[2]
pKa (Strongest Basic)	2.41	[2]

Table 2: Radiochemical Properties of 99mTc

Property	Value	Source
Physical Half-Life	6.02 hours	[1] [2] [3]
Decay Mode	Isomeric Transition	[3]
Principal Photon Energy	140.5 keV (Gamma-2)	[3]
Mean % per Disintegration	89.07%	[3]
Specific Gamma Ray Constant	5.4 $\mu\text{C/kg-MBq-hr}$ (0.78 R/mCi-hr) at 1 cm	[3]
Half-Value Layer (Lead)	0.017 cm	[3]

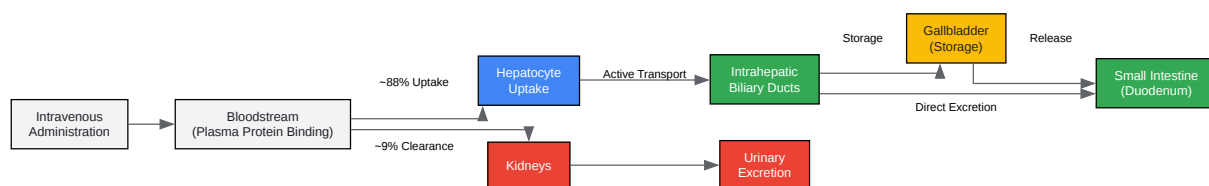
Pharmacokinetics and Biodistribution

Following intravenous administration, Technetium Tc-99m **disofenin** is rapidly cleared from the bloodstream.[\[1\]](#)[\[3\]](#) The complex is thought to bind to plasma proteins, primarily albumin, which reduces renal excretion and enhances hepatic uptake.[\[1\]](#)[\[2\]](#) It is taken up by hepatocytes via a carrier-mediated, non-sodium-dependent transport mechanism.[\[1\]](#)

Table 3: Pharmacokinetic and Biodistribution Parameters

Parameter	Value / Observation	Source
Blood Clearance	~8% of injected activity remains at 30 minutes post-injection	[1][3]
Hepatic Elimination Half-Life	19 minutes	[1][2]
Peak Liver Uptake	By 10 minutes post-injection (in fasting individuals)	[1][2][3]
Peak Gallbladder Accumulation	By 30-40 minutes post-injection (in fasting individuals)	[1][2][3]
Primary Excretion Route	Hepatobiliary System	[1][2][3]
Urinary Excretion	~9% of administered dose in the first 2 hours	[1][2][3]
Enterohepatic Circulation	Does not occur	[1][2]

The following diagram illustrates the physiological pathway of Technetium Tc-99m **disofenin** after administration.



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Caption: Physiological pathway of Technetium Tc-99m **disofenin**.

Experimental Protocols

This protocol outlines the reconstitution of the lyophilized **disofenin** kit. Strict aseptic procedures are mandatory.

- Materials:
 - **Disofenin** kit vial (containing 20 mg **Disofenin** and Stannous Chloride).
 - Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc-99m Injection.
 - Adequate lead shielding for the vial and syringe.
- Procedure:
 - Place the kit vial in a lead shield.
 - Using a sterile syringe, add the required amount of Sodium Pertechnetate Tc-99m Injection to the vial.
 - Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking.
 - The final preparation should be a clear solution.
 - The pH of the reconstituted solution should be between 4.0 and 5.0.[\[3\]](#)[\[5\]](#)
 - It is critical to use oxidant-free pertechnetate, as oxidants can interfere with the technetium labeling reaction, which relies on the reduced state of the stannous ion.[\[3\]](#)

To ensure the diagnostic quality of the preparation, radiochemical purity must be assessed to quantify the percentage of ^{99m}Tc bound to **disofenin** versus impurities like free pertechnetate ($^{99m}\text{TcO}_4^-$) and hydrolyzed-reduced ^{99m}Tc (colloidal impurities). The USP monograph specifies a two-system chromatography procedure.[\[5\]](#)

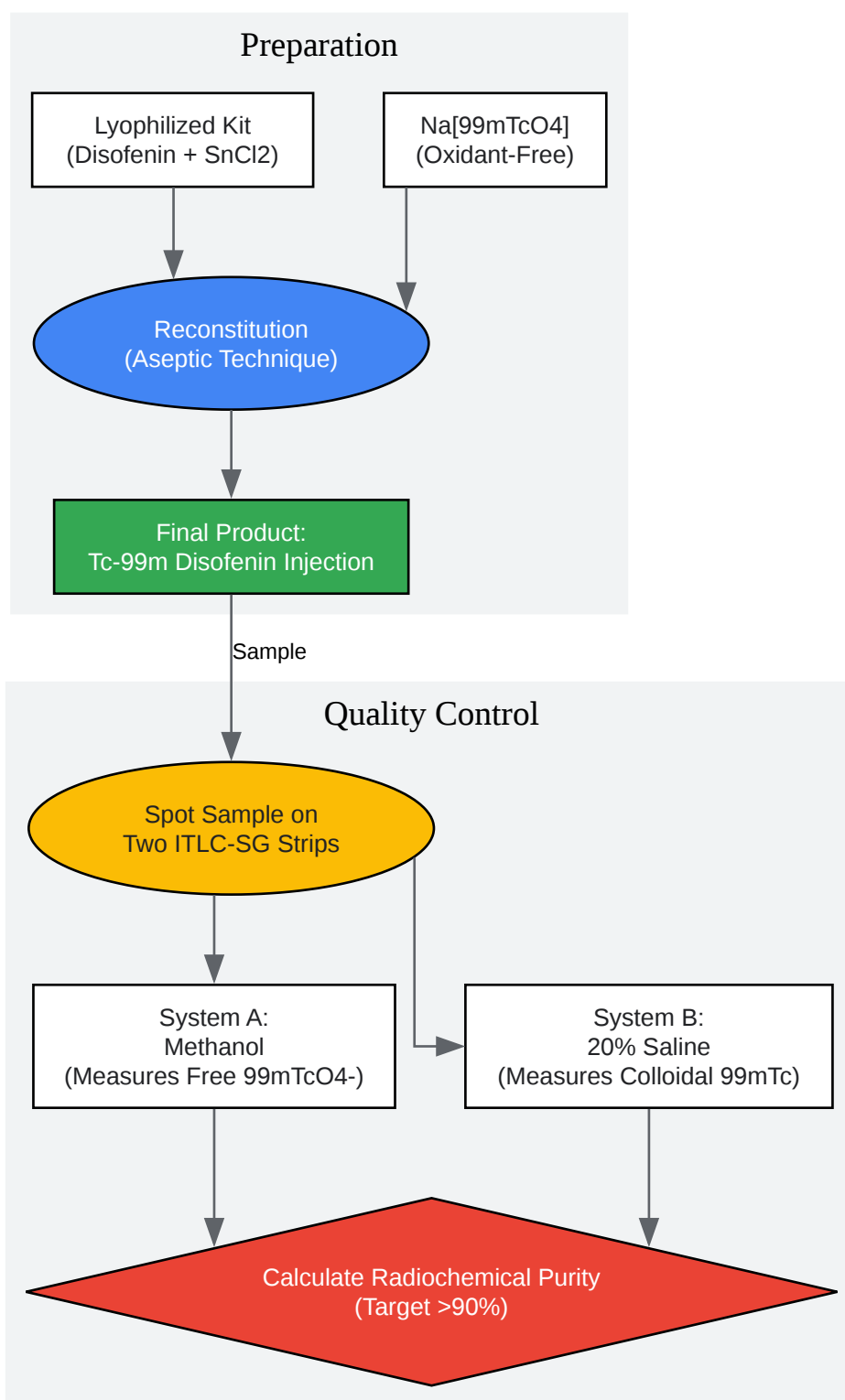
- Materials:
 - Instant thin-layer chromatographic (ITLC) strips impregnated with silica gel (ITLC-SG).
 - Methanol (Solvent for System A).

- 20% Saline or Water (Solvent for System B).
- Developing chambers.
- A suitable radiation detector.
- Procedure (USP Method):
 - System A (Methanol Solvent):
 - Apply a small spot of the prepared injection onto an ITLC-SG strip.
 - Develop the chromatogram using methanol as the mobile phase.
 - In this system, the Tc-99m **disofenin** complex and hydrolyzed Tc-99m remain at the origin ($R_f = 0.0$), while free pertechnetate migrates with the solvent front ($R_f = 1.0$).
 - Calculate the percentage of free pertechnetate.
 - System B (Aqueous Solvent - e.g., 20% Saline):
 - Apply a small spot of the prepared injection onto a second ITLC-SG strip.
 - Develop the chromatogram using an aqueous mobile phase.
 - In this system, both the Tc-99m **disofenin** complex and free pertechnetate migrate with the solvent front ($R_f = 1.0$), while hydrolyzed-reduced Tc-99m remains at the origin ($R_f = 0.0$).
 - Calculate the percentage of hydrolyzed-reduced Tc-99m.
 - Calculation:
 - The percentage of radiochemically pure Tc-99m **disofenin** is calculated as: % Tc-99m **Disofenin** = $100\% - (\% \text{ Free Pertechnetate from System A}) - (\% \text{ Hydrolyzed Tc-99m from System B})$
 - The final product must contain not less than 90.0% of the labeled 99mTc as the **disofenin** complex.[5]

- Alternative Procedure (Sep-Pak Cartridge):
 - An alternative method using C18 Sep-pak cartridges has been developed.[\[6\]](#)
 - The cartridge is pre-treated with ethanol and hydrochloric acid.
 - The sample is applied, washed with hydrochloric acid, and the pure Tc-99m **disofenin** is eluted with ethanol. This method provides results comparable to the standard two-strip ITLC procedure.[\[6\]](#)

Failure in quality control can lead to improper biodistribution, such as uptake in the reticuloendothelial system (RES), which can confound diagnostic results.[\[7\]](#)

The diagram below outlines the workflow from kit preparation to quality control verification.



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Caption: Workflow for the preparation and quality control of Tc-99m **disofenin**.

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- To cite this document: BenchChem. [Technetium Tc-99m disofenin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014549#technetium-tc-99m-disofenin-chemical-structure-and-properties]

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